molecular formula C16H14O2 B13694236 6-(Benzyloxy)-3-methylbenzofuran

6-(Benzyloxy)-3-methylbenzofuran

Cat. No.: B13694236
M. Wt: 238.28 g/mol
InChI Key: QRYCMOHCQJBOBF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-methylbenzofuran (CAS 73640-77-4) is a chemical compound featuring a benzofuran core, which is a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active molecules. This specific derivative is of significant interest in pharmaceutical research and drug discovery, particularly for developing novel therapeutic agents. The benzofuran scaffold is extensively investigated for its anticancer properties . Research indicates that various benzofuran derivatives demonstrate potent inhibitory activity against a range of human cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23) and breast cancer (MCF-7) . Some compounds operate through mechanisms such as inducing apoptosis and inhibiting key enzymes and pathways involved in cancer proliferation, like the VEGFR-2 signaling pathway, which is a critical target in anti-angiogenesis therapy . Furthermore, the structural motif of 6-oxy-substituted benzofurans is frequently explored in synthetic campaigns to create libraries of compounds for biological evaluation . Beyond oncology, the benzofuran core shows promising antimicrobial and antifungal activities , making it a candidate for developing new antibiotics . Its versatility also extends to research for neurological disorders , where benzofuran-based molecules are designed as potential dual inhibitors for targets like acetylcholinesterase (AChE) and β-secretase (BACE-1), relevant to conditions such as Alzheimer's disease . The value of this compound lies in its role as a versatile chemical building block or intermediate for the synthesis of more complex, target-oriented molecules in these research areas . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-methyl-6-phenylmethoxy-1-benzofuran

InChI

InChI=1S/C16H14O2/c1-12-10-18-16-9-14(7-8-15(12)16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

QRYCMOHCQJBOBF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6 Benzyloxy 3 Methylbenzofuran and Analogous Benzofuran Derivatives

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran nucleus is a cornerstone of heterocyclic synthesis, driven by the prevalence of this moiety in biologically active compounds. researchgate.netresearchgate.net A variety of synthetic methods have been developed, but intramolecular cyclization reactions, particularly those catalyzed by transition metals, are among the most efficient and versatile. numberanalytics.comrsc.org These strategies typically involve the formation of a key carbon-oxygen bond to close the furan (B31954) ring onto the benzene (B151609) core, utilizing precursors such as substituted phenols and alkynes. numberanalytics.comnih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization stands out as a powerful approach for constructing the benzofuran ring system. This method offers high atom economy and control over regioselectivity. The specific outcome of these reactions is heavily influenced by the choice of catalyst, with palladium, copper, gold, iron, and rhodium complexes each offering unique pathways for the ring-closing event.

Palladium catalysis is a cornerstone in the synthesis of benzofurans. A common and highly effective strategy involves a Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring. nih.govrsc.org This sequence can often be performed in a one-pot process, enhancing its synthetic utility. acs.org For the synthesis of a 3-methylbenzofuran (B1293835) derivative, a propyne (B1212725) equivalent would be used as the alkyne component. The intramolecular cyclization step itself can be viewed as an intramolecular Heck reaction or a related oxidative addition/reductive elimination pathway. acs.org Catalyst systems typically employ a palladium source, such as Pd(PPh₃)₂Cl₂, often with a copper(I) co-catalyst for the Sonogashira step. nih.govrsc.org The direct C-H arylation of a pre-formed benzofuran at the 3-position using aryl bromides is also a viable palladium-catalyzed method to introduce substituents. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

Starting MaterialsCatalyst SystemBase/SolventProductYield (%)Ref
2-Iodophenols, Terminal Alkynes(PPh₃)PdCl₂, CuITriethylamine2,3-Disubstituted BenzofuransGood to Excellent nih.gov
o-AlkynylphenolsPd(II) catalyst-2-Benzyl BenzofuransGood nih.gov
Benzofuran, Aryl BromidesPalladium catalyst (0.1-0.5 mol%)-3-ArylbenzofuransModerate to Good nih.gov
2-(Phenylethynyl)phenol, N-(2-iodophenyl)-N-methylmethacrylamidesPd(PPh₃)₄Lithium tert-butoxide / AcetonitrileSubstituted BenzofuransGood acs.org

Copper catalysts offer an economical and efficient alternative for synthesizing benzofurans. Copper can act as a co-catalyst in palladium-led Sonogashira reactions or as the primary catalyst in intramolecular O-arylation and oxidative cyclization reactions. acs.orgnih.gov One-pot procedures using copper catalysts can efficiently produce polysubstituted benzofurans from simple phenols and alkynes, proceeding through a sequential nucleophilic addition and aerobic oxidative cyclization. researchgate.netrsc.org Copper-catalyzed methods are noted for their tolerance of a wide variety of functional groups on both the phenol (B47542) and alkyne components. rsc.orgrsc.org For instance, the intramolecular dehydrogenative C-O coupling of 2-aryl-substituted phenols can be mediated by copper to form complex fused thienofuran systems. rsc.org

Table 2: Overview of Copper-Mediated Benzofuran Synthesis

Reaction TypeCatalystReactantsKey FeaturesRef
One-Pot SynthesisCopper Iodide (CuI)o-Hydroxy Aldehydes, Amines, AlkynesGreen, deep eutectic solvent (DES) used acs.org
One-Pot SynthesisCopper Bromide (CuBr)Salicylaldehydes, Amines, Calcium CarbideHigh yields, good for amino-substituted benzofurans nih.gov
Intramolecular O-ArylationCopper Iodide (CuI)1-(2-Haloaryl)ketonesEffective at ppm or 10 mol% loading acs.org
Oxidative AnnulationCopper catalystPhenols, Unactivated Internal AlkynesForms benzofurans via carbocupration and cyclization rsc.org

Gold catalysts, particularly cationic gold(I) complexes, have emerged as exceptionally powerful tools for activating carbon-carbon multiple bonds toward nucleophilic attack. beilstein-journals.orgkyoto-u.ac.jp In benzofuran synthesis, gold catalysts promote the intramolecular cyclization of o-alkynylphenols or their ether derivatives. rsc.orgrsc.org This process, often referred to as an oxa-cyclization, is highly efficient and typically proceeds with high regioselectivity, favoring the 5-exo-dig pathway to form the five-membered furan ring. beilstein-journals.org The use of σ-donor ligands, such as IPr, can be crucial for achieving this selectivity. beilstein-journals.org The reaction proceeds under mild conditions and tolerates a range of substituents on the aromatic ring and the alkyne. beilstein-journals.orgrsc.org

Table 3: Gold-Promoted Intramolecular Cyclization for Benzofuran Synthesis

SubstrateCatalystSolventProduct TypeYield (%)Ref
2-Alkynylaryl EthersDigold(I)–NHC complex-2,3-Disubstituted BenzofuransModerate to Good rsc.org
Substituted Enynes[IPrAuNCMe][SbF₆]-Polyaromatic Heterocycles (inc. Benzofurans)High (up to 95%) beilstein-journals.org
2-(Iodoethynyl)aryl EstersGold(I) complex-3-Iodo-2-acyl Benzofurans- organic-chemistry.org
1,5-AllenynesGold catalyst-Allyl Cation Intermediate for Cyclization- kyoto-u.ac.jp

The use of earth-abundant and non-precious metals like iron is a growing area in catalytic chemistry. Iron catalysts have been successfully applied to the synthesis of benzofurans. acs.org One notable method involves a one-pot process starting from 1-arylketones. This strategy uses an iron(III) catalyst for the regioselective halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzofuran structure. acs.org Another pathway involves the iron-chloride-catalyzed ring-closing reaction of substituted alkynyl benzenes to furnish the benzofuran core via a Lewis-acid-promoted intramolecular cyclization. nih.gov These methods highlight the potential of iron to replace more expensive precious metals in key synthetic transformations. researchgate.net

Table 4: Iron-Catalyzed Benzofuran Synthesis

Reaction StrategyCatalystSubstratesKey TransformationRef
One-Pot Halogenation/CyclizationFeCl₃1-ArylketonesAryl C–H halogenation and intramolecular O-arylation acs.org
Ring-Closing ReactionIron ChlorideTrifluoromethylselenolating reagent, Alkynyl BenzenesLewis-acid-promoted intramolecular cyclization nih.gov
C-H AnnulationIron catalyst2-VinylbenzofuransCascade C-H alkylation and ring-opening/insertion researchgate.net

Rhodium catalysts enable sophisticated annulation strategies for constructing the benzofuran ring. rsc.org These reactions often involve C-H activation or cascade sequences. For example, a rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles tethered to cyclohexadienones provides a pathway to benzofurans through a cascade of intramolecular cyclopropanation and rearrangement. nih.gov Another approach is the rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds, which can be controlled to produce benzofurans. nih.gov These advanced methods allow for the assembly of complex benzofuran structures from readily available starting materials. organic-chemistry.orgnih.gov

Table 5: Rhodium-Catalyzed Annulation for Heterocycle Synthesis

Reaction TypeCatalystReactantsProductRef
Denitrogenative TransannulationRhodium catalystN-sulfonyl-1,2,3-triazole-tethered cyclohexadienonesBenzofurans nih.gov
AnnulationRhodium(III) catalystSalicylaldehydes, Diazo CompoundsChromones and Benzofurans nih.gov
Denitrogenative CyclizationRhodium catalystEnynyl TriazolesBenzofulvenes nih.gov
AnnulationRhodium catalystPrimary Benzylamine, α-Diazo KetoneIsoquinolines acs.org
Nickel-Catalyzed Intramolecular Nucleophilic Additions

Nickel-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for synthesizing benzofuran derivatives. One notable method involves the intramolecular nucleophilic addition of aryl halides to ketone moieties. nih.govnih.gov This approach typically utilizes an ortho-halophenoxy ketone precursor which, in the presence of a nickel catalyst, undergoes cyclization to form the furan ring.

The reaction is generally promoted by a Ni(0) species, which is often generated in situ from a nickel(II) salt like Ni(OTf)₂ or NiCl₂ through reduction by zinc powder. organic-chemistry.org A ligand, such as 1,10-phenanthroline (B135089) (1,10-Phen) or triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the nickel complex and facilitating the catalytic cycle. nih.govorganic-chemistry.org The process involves oxidative addition of the Ni(0) to the aryl halide, followed by intramolecular nucleophilic attack of the enolate onto the aryl-nickel complex, and subsequent reductive elimination to furnish the 3-substituted benzofuran product. organic-chemistry.org Studies have shown that these reactions tolerate a range of functional groups on the aromatic rings, including both electron-donating and electron-withdrawing substituents, providing moderate to good yields of the desired products. nih.govnih.gov

In a related approach, nickel catalysis can also achieve the synthesis of 3-aryl benzofurans via the intramolecular dehydrogenative coupling of ortho-alkenyl phenols. acs.org This method is particularly noteworthy for using molecular oxygen as the oxidant, avoiding the need for stoichiometric, and often sacrificial, hydrogen acceptors. acs.org

Table 1: Nickel-Catalyzed Synthesis of 3-Aryl Benzofurans

Catalyst/Ligand Base/Solvent Temperature (°C) Substrate Product Yield (%) Ref
Ni(OTf)₂ / 1,10-Phen Zn, K₂CO₃ / MeCN 110 2-(2-bromophenoxy)-1-phenylethan-1-one 3-Phenylbenzofuran 78 organic-chemistry.org
Ni(acac)₂ / PPh₃ TEMPO (oxidant) / DMA 140 2-(1-phenylvinyl)phenol 3-Phenylbenzofuran 72 acs.org
NiCl₂ / 5-nitro-1,10-phen NaOH / DMA 120 2-Iodophenol + Phenylacetylene 2-Phenylbenzofuran (B156813) 80 acs.org
Ni(OTf)₂ / 1,10-Phen Zn, K₂CO₃ / MeCN 110 1-(4-chlorophenyl)-2-(2-iodophenoxy)ethan-1-one 3-(4-chlorophenyl)benzofuran 65 organic-chemistry.org
Oxidative Cyclization Reactions

Oxidative cyclization provides a direct route to benzofurans from precursors that lack a pre-installed leaving group for traditional cyclization. These reactions create the heterocyclic ring by forming a C-O or C-C bond concurrently with an oxidation step. A variety of oxidants and catalysts, including palladium, copper, and hypervalent iodine reagents, have been employed. nih.govfao.orgresearchgate.net

One powerful method involves the tandem in situ oxidative coupling and cyclization of phenols with β-dicarbonyl compounds. researchgate.net For instance, using phenyliodine(III) diacetate (PIDA) as an oxidant and a Lewis acid catalyst like ZnI₂, phenols can react with compounds such as ethyl acetoacetate (B1235776) to form 5-hydroxybenzofuran derivatives in good yields. researchgate.net The proposed mechanism involves the PIDA-mediated oxidation of the phenol to a quinone-like intermediate, which then undergoes a coupling-cyclization cascade with the β-dicarbonyl compound. researchgate.net

Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes offers a one-pot procedure for producing polysubstituted benzofurans. thieme-connect.com This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization where molecular oxygen serves as the terminal oxidant. nih.govthieme-connect.com

Palladium catalysis is also effective, as seen in the regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols to yield 2-benzyl benzofurans. fao.org This reaction uses a palladium(II) catalyst, such as [PdCl₂(CH₃CN)₂], with benzoquinone as the oxidant. fao.org

Table 2: Oxidative Cyclization for Benzofuran Synthesis

Catalyst / Oxidant Solvent Temperature (°C) Substrates Yield (%) Ref
ZnI₂ / PIDA Chlorobenzene 95 Phenol + Ethyl acetoacetate 88 researchgate.net
CuBr₂ / O₂ Toluene 110 Phenol + Diphenylacetylene 91 nih.gov
[PdCl₂(CH₃CN)₂] / Benzoquinone Toluene 110 2-Cinnamylphenol 89 fao.org
PIDA (stoichiometric) Acetonitrile Reflux 2-Hydroxy-4'-methoxystilbene 96 nih.gov

Intermolecular Coupling Strategies and Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer remarkable efficiency in building molecular complexity. These strategies are particularly powerful for assembling the benzofuran scaffold from simple, readily available starting materials.

Sonogashira Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. mdpi.comthieme-connect.comresearchgate.net In the context of benzofuran synthesis, it is most frequently used to couple a terminal alkyne with an ortho-halophenol. mdpi.com The resulting 2-(1-alkynyl)phenol intermediate can then undergo a subsequent cyclization reaction, often in the same pot, to form the benzofuran ring. hw.ac.uk

This reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine. thieme-connect.comresearchgate.net The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne. researchgate.net

A highly efficient variation is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans. hw.ac.uk This method starts with an o-iodophenol, a terminal alkyne, and an aryl iodide. An initial Sonogashira coupling forms the 2-(1-alkynyl)phenol intermediate, which then undergoes a second palladium-catalyzed coupling with the aryl iodide, followed by cyclization to afford the highly substituted product. The use of microwave irradiation can significantly shorten reaction times and improve yields in these processes. hw.ac.uk

Table 3: Three-Component Sonogashira Cascade for 2,3-Disubstituted Benzofurans

Iodophenol Alkyne Aryl Iodide Catalyst / Base Yield (%) Ref
2-Iodophenol Phenylacetylene Ethyl 4-iodobenzoate Pd(PPh₃)₄, CuI / Et₃N 96 hw.ac.uk
6-Methoxy-2-iodophenol Phenylacetylene 4-Iodotoluene Pd(PPh₃)₄, CuI / Et₃N 91 hw.ac.uk
2-Iodophenol 1-Ethynylcyclohexene 4-Iodoanisole Pd(PPh₃)₄, CuI / Et₃N 52 hw.ac.uk
4-Ester-2-iodophenol Phenylacetylene 4-Iodoanisole Pd(PPh₃)₄, CuI / Et₃N 92 hw.ac.uk
nih.govnih.gov-Sigmatropic Rearrangements and Aromatization

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-system. While nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement, are well-established and powerful methods for C-C bond formation in the synthesis of benzofurans and other heterocycles, the nih.govnih.gov-sigmatropic rearrangement is not a commonly reported strategy for constructing the benzofuran core. nih.govnih.govnih.gov

A classic example of a nih.govnih.gov-sigmatropic rearrangement is the Benzidine Rearrangement, where 1,2-diphenylhydrazines rearrange under acidic conditions to form 4,4'-diaminobiphenyls. acs.org The mechanism is thought to proceed via a concerted pathway where a new C-C bond is formed between the two para-positions (the 5 and 5' positions relative to the N-N bond) of the two aromatic rings. acs.org However, this transformation leads to biphenyl (B1667301) systems, not benzofurans. The specific steric and electronic requirements for a nih.govnih.gov-sigmatropic rearrangement make it an unlikely pathway for the direct synthesis of the benzofuran ring system from typical precursors.

Direct C-H Bond Functionalizations

Direct C-H bond functionalization has become a transformative field in organic synthesis, allowing for the formation of C-C or C-X bonds without the need for pre-functionalized starting materials like organohalides or organometallics. nih.gov For benzofuran synthesis, this typically involves the functionalization of a pre-formed benzofuran ring or the C-H activation of a phenol derivative in a cyclization reaction.

Palladium-catalyzed direct arylation is a common method for modifying the benzofuran scaffold. For example, 2-substituted benzofurans can undergo direct arylation at the C3 position with aryl bromides. Similarly, the C2 position of benzofuran can be arylated using various arylating agents, such as triarylantimony difluorides, in the presence of a palladium catalyst. These reactions provide a powerful tool for rapidly building libraries of complex benzofuran derivatives. nih.gov

Rhodium catalysts are also highly effective for C-H activation strategies. nih.govnih.gov Rh(III)-catalyzed annulation of N-phenoxyacetamides with alkynes, for instance, proceeds through a double C-H activation to generate complex benzofuran-containing structures. nih.gov Directing groups, which position the metal catalyst near a specific C-H bond, are often crucial for controlling the regioselectivity of these transformations. nih.govhw.ac.uk Copper-catalyzed C-H activation approaches have also been developed, sometimes using a traceless directing group that is eliminated during the reaction sequence. hw.ac.uk

One-Pot Synthetic Protocols

One-pot syntheses, which combine multiple reaction steps into a single procedure without the isolation of intermediates, are highly valued for their efficiency, reduced waste, and operational simplicity. Numerous one-pot protocols have been developed for the synthesis of benzofurans. hw.ac.uk

As discussed previously, the three-component Sonogashira coupling/cyclization cascade is a prime example of a one-pot protocol for generating 2,3-disubstituted benzofurans. hw.ac.uk Other notable one-pot methods include transition-metal-free approaches. For instance, various benzofuran derivatives can be synthesized in good to excellent yields through a Smiles rearrangement in a one-pot process at room temperature, highlighting a green and efficient synthetic route.

Another strategy involves the one-pot heteroannulation of benzoquinones. Under acidic catalysis, benzoquinone derivatives can react with cyclohexanones or even undergo self-condensation to produce substituted benzofuran structures. These methods showcase the diversity of approaches available for efficiently constructing the benzofuran core from simple precursors in a single operation.

Precursors and Starting Materials for Substituted Benzofuran Synthesis

The construction of the benzofuran scaffold, a key component in many natural products and pharmaceuticals, relies on a variety of precursor molecules. nih.gov The choice of starting material is crucial as it often dictates the synthetic route and the substitution pattern of the final product.

o-Alkynylphenols and Derivatives

o-Alkynylphenols are versatile precursors for the synthesis of 2-substituted benzofurans. nih.gov Transition metal-catalyzed hydroalkoxylation of these compounds provides a reliable method for forming the C2-substituted benzofuran ring. nih.gov For instance, a highly active heterogeneous palladium-nanoparticle catalyst has been utilized in a continuous flow system for the intramolecular addition of phenols to alkynes. nih.gov Gold(I) catalysts, in conjunction with an oxidant like Selectfluor, can also facilitate the cycloisomerization of o-alkynylphenols to yield benzofuran-3(2H)-ones. researchgate.netchemistryviews.org Furthermore, indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols with 5-endo-dig regioselectivity, leading to good yields of the corresponding benzofurans. nih.gov

In some cases, a tandem reaction involving o-alkynylphenols and nitroarenes over a heterogeneous palladium catalyst can produce benzofuran derivatives. nih.gov The electronic nature of substituents on the phenyl ring of the nitroarene can influence the reaction yield, with electron-donating groups generally favoring the reaction. nih.gov

Catalyst SystemStarting MaterialProduct TypeKey Features
Palladium Nanoparticleso-AlkynylphenolsC2-Substituted BenzofuransContinuous flow system, intramolecular addition. nih.gov
Gold(I)/Selectfluoro-AlkynylphenolsBenzofuran-3(2H)-onesCycloisomerization, mild conditions. researchgate.netchemistryviews.org
Indium(III) Halideso-AlkynylphenolsBenzofurans5-endo-dig regioselectivity. nih.gov
Palladium/Triphenylphosphineo-Alkynylphenols & NitroarenesSubstituted BenzofuransTandem reaction, substituent effects observed. nih.gov

Substituted Salicylaldehydes and 2-Hydroxyacetophenones

Substituted salicylaldehydes and 2-hydroxyacetophenones are common starting materials for building the benzofuran framework. rsc.org For example, 2-acetyl benzofuran can be synthesized by refluxing salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of potassium carbonate. researchgate.net A one-pot synthesis of 1-benzofuran-2-yl(phenyl)methanone (B188921) involves the reaction of salicylaldehyde with phenacyl chloride in the presence of potassium hydroxide.

Furthermore, copper-catalyzed reactions involving salicylaldehydes or 2-hydroxyacetophenones have proven effective. nih.govorganic-chemistry.org One such method utilizes calcium carbide as a safe and easy-to-handle acetylene (B1199291) source to react with salicylaldehyde p-tosylhydrazones, yielding 2-methylbenzofurans. organic-chemistry.org Another one-pot strategy involves the reaction of substituted salicylaldehydes, amines, and calcium carbide in the presence of a copper catalyst to produce amino-substituted benzofurans. nih.govacs.org It has been noted that salicylaldehydes with electron-donating substituents tend to give higher yields in these types of reactions. nih.govacs.org

Starting MaterialsReagentsProduct
Salicylaldehyde, ChloroacetonePotassium Carbonate2-Acetyl Benzofuran researchgate.net
Salicylaldehyde, Phenacyl ChloridePotassium Hydroxide1-Benzofuran-2-yl(phenyl)methanone
Salicylaldehyde p-Tosylhydrazones, Calcium CarbideCopper(I) Chloride2-Methylbenzofurans organic-chemistry.org
Salicylaldehydes, Amines, Calcium CarbideCopper BromideAmino-substituted Benzofurans nih.govacs.org

Organometallic Reagents (e.g., Grignard Reagents, Aryl Boronic Acids)

Organometallic reagents play a significant role in the synthesis of substituted benzofurans. Aryl boronic acids, for instance, can be coupled with 2-(2-formylphenoxy)acetonitriles in a palladium-catalyzed reaction to form benzoyl-substituted benzofurans. acs.org This method demonstrates the utility of palladium catalysis in forming C-C bonds to introduce aryl groups onto the benzofuran core. acs.org

In another approach, organoboron compounds are used in direct oxyboration reactions to create borylated benzofurans. mdpi.com This involves the addition of a preformed boron-oxygen σ bond across an alkyne that has been activated. mdpi.com

The synthesis of benzofuran-fused silole and germole derivatives has been achieved through the reaction of a dilithiobi(benzofuran) species with dichlorosilanes or dichlorogermanes. acs.org The necessary dilithiobi(benzofuran) is prepared by treating diiodobi(benzofuran) with n-butyllithium. acs.org This demonstrates the use of organolithium reagents to generate nucleophilic intermediates for subsequent reaction with electrophilic metal halides. acs.org

Halogenated Phenol Derivatives

Halogenated phenols are valuable precursors for benzofuran synthesis, often utilized in metal-catalyzed cross-coupling and cyclization reactions. google.comnih.gov For example, iodophenols can undergo Sonogashira coupling with terminal alkynes, a reaction catalyzed by both palladium and copper, followed by intramolecular cyclization to yield benzofuran derivatives. nih.govacs.org

A novel approach involves a halogen-metal exchange/cyclization reaction. thieme-connect.com This method starts with the alkylation of an iodophenol with an α-bromoketone. thieme-connect.com The resulting iodoketone is then treated with an organolithium reagent, such as methyllithium, which induces a halogen-metal exchange followed by cyclization to form the benzofuran ring. thieme-connect.com This strategy has been successfully applied to the synthesis of various 3-arylbenzofurans. thieme-connect.com

In a different strategy, a one-pot reaction for preparing highly substituted benzofurans begins with the iron(III)-catalyzed halogenation of 1-aryl- or 1-alkylketones, followed by a metal-mediated O-arylation and a copper-catalyzed C-O cyclization. mdpi.com

PrecursorReaction TypeKey ReagentsProduct
IodophenolsSonogashira Coupling/CyclizationTerminal Alkynes, Pd/Cu CatalystBenzofuran Derivatives nih.govacs.org
IodophenolsAlkylation/Halogen-Metal Exchange/Cyclizationα-Bromoketones, Methyllithium3-Arylbenzofurans thieme-connect.com
1-Aryl/AlkylketonesHalogenation/O-Arylation/CyclizationFeCl₃, Cu CatalystSubstituted Benzofurans mdpi.com

Role of Protecting Groups in Benzyloxy-Substituted Benzofuran Synthesis

In the synthesis of complex molecules like benzyloxy-substituted benzofurans, protecting groups are crucial for masking reactive functional groups that are not intended to participate in a particular reaction step. The benzyl (B1604629) group itself often serves as a protecting group for a phenolic hydroxyl group, as seen in the synthesis of 6-(benzyloxy)-3-methylbenzofuran. This protection is vital to prevent unwanted side reactions of the phenol during the construction of the benzofuran ring.

For instance, in the synthesis of 2-aryl-5-formyl-1-benzofuran derivatives, the hydroxyl group of 2-hydroxyacetophenone (B1195853) is protected as a benzyloxy group before proceeding with subsequent transformations. jocpr.com This prevents the acidic proton of the hydroxyl group from interfering with the planned reactions. jocpr.com Similarly, in a synthesis route towards 3-arylbenzofurans, a benzyl protecting group on a phenol was efficiently removed in the final steps using iodotrimethylsilane, which was generated in situ. thieme-connect.com

The benzofuran ring system itself can be employed as a protecting group strategy. It has been used to simultaneously mask a phenol and an arylacetaldehyde moiety during the synthesis of analogues of mycophenolic acid, providing a stable intermediate for further modifications. nih.gov

Regioselectivity and Stereocontrol in the Synthesis of Substituted Benzofurans

Achieving regioselectivity and stereocontrol is a significant challenge in the synthesis of substituted benzofurans, as the substitution pattern can dramatically influence the biological activity of the molecule. oregonstate.edu

Classical methods for benzofuran synthesis, such as the intramolecular cyclization of α-phenoxycarbonyl compounds, often face regiochemical issues. oregonstate.edu If only one ortho position on the phenol is available for cyclization, a single regioisomer is typically formed. oregonstate.edu However, when both ortho positions are unsubstituted, the reaction often favors the sterically less-hindered product. oregonstate.edu In cases where steric factors are not dominant, mixtures of regioisomers are common. oregonstate.edu

Modern synthetic methods offer greater control. For example, a reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the regioselective preparation of benzofuranones with programmable substitution at any position. oregonstate.edunih.gov This method proceeds through a Diels-Alder cycloaddition with high regioselectivity. oregonstate.edu

In the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides, an unusual substituent migration has been observed. researchgate.net This process, facilitated by trifluoroacetic anhydride (B1165640) (TFAA), involves a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. researchgate.net For instance, the reaction of o-cresol (B1677501) with an alkynyl sulfoxide (B87167) yielded a mixture of 7-methyl- and 4-methyl-substituted benzofurans. researchgate.net

Palladium-catalyzed reactions can also exhibit high regioselectivity. A 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a palladium catalyst selectively produces 2-benzyl benzo[b]furans. organic-chemistry.org Similarly, gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids can provide benzofuran-3(2H)-ones with good chemoselectivity. chemistryviews.org

Positional Selectivity of Substitution (e.g., C-2, C-3, C-5, C-6)

The functionalization of the benzofuran ring at specific positions is a key challenge in the synthesis of its derivatives. The inherent reactivity of the benzofuran nucleus, along with the influence of various substituents, dictates the outcome of substitution reactions.

A variety of strategies have been developed to achieve regioselective substitution on the benzofuran scaffold. For instance, the synthesis of 3-acylbenzofurans, which are important precursors for many biologically active compounds, can be challenging due to the competing reactivity at the C-2 position. Traditional methods like Friedel-Crafts acylation of benzofurans often result in poor regioselectivity between the C-2 and C-3 positions. nih.gov To overcome this, a strategy involving the rearrangement and subsequent transformation of 2-hydroxychalcones has been developed to selectively produce 3-formylbenzofurans and 3-acylbenzofurans. nih.gov

The synthesis of 2-substituted benzofurans can be achieved through various methods, including the palladium-catalyzed direct C-H functionalization of (Z)-2-bromovinyl phenyl ethers. organic-chemistry.org Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones also provides a route to benzofuran derivatives. organic-chemistry.org

For substitution at the C-6 position, as in the target molecule this compound, the choice of starting materials is critical. Syntheses of 6-substituted benzofuran derivatives often begin with appropriately substituted phenols. For example, the synthesis of 3-methanone-6-substituted-benzofuran derivatives has been reported, where substitutions at the C-6 position were found to significantly impact the antibacterial activity of the compounds. nih.gov

The following table summarizes various synthetic methods and their regioselective outcomes for benzofuran derivatives:

Starting Material(s)Reagents and ConditionsMajor Product(s)Positional Selectivity
2-HydroxychalconesPhenyliodine diacetate (PhI(OAc)2), followed by basic or acidic conditions3-Formylbenzofurans or 3-AcylbenzofuransHigh selectivity for C-3
(Z)-2-Bromovinyl phenyl ethersPalladium catalyst2-Substituted benzofuransHigh selectivity for C-2
Aryl halides and aryl ketonesNickel catalystSubstituted benzofuransDependent on substrate
Substituted phenols and 1,1-dichloroethyleneBase-catalyzed condensation, followed by acidic rearrangementFunctionalized benzofuran carbaldehydesDependent on phenol substitution
o-AlkynylphenolsGold(I) and SelectfluorBenzofuran-3(2H)-oneSelectivity for C-3 oxygenation

Control over E/Z Isomerism in Exocyclic Double Bonds

When a benzofuran derivative contains an exocyclic double bond, the potential for E/Z isomerism arises. This type of stereoisomerism is due to the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituents. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration to the isomers. libretexts.org

Controlling the stereochemical outcome of reactions that form exocyclic double bonds is a critical aspect of modern organic synthesis. The choice of catalysts, reagents, and reaction conditions can significantly influence which isomer is preferentially formed. rsc.org

For example, in the synthesis of β,γ-unsaturated ketones, which can be analogous to benzofurans with exocyclic double bonds at the 3-position, a copper-catalyzed enantiodivergent approach has been developed. nih.gov In this method, the nature of a silyl (B83357) group on the starting 1,3-butadienyl silane (B1218182) dictates whether the Z- or E-isomer is formed with high selectivity. nih.gov This demonstrates that specific functional groups within the reactants can act as steering groups to control stereochemistry.

In a similar vein, the gold-catalyzed addition of indoles to haloalkynes has been shown to produce Z-alkenyl indoles with high regio- and stereoselectivity. researchgate.net Given the structural similarities between indoles and benzofurans, it is plausible that similar catalytic systems could be employed to control the E/Z geometry of exocyclic double bonds in benzofuran derivatives.

The table below outlines factors influencing the control of E/Z isomerism in the synthesis of compounds with exocyclic double bonds, with principles applicable to benzofuran derivatives.

Reaction TypeKey Control ElementOutcome
Copper-catalyzed synthesis of β,γ-unsaturated ketonesNature of the silyl group in the 1,3-butadienyl silane starting materialDictates the formation of either Z- or E-isomers with high selectivity nih.gov
Gold-catalyzed hydroarylation of haloalkynesGold catalyst (SIPrAuCl) and cocatalyst (NaBARF)High selectivity for Z-alkenyl indoles researchgate.net
General alkene synthesisSpatial arrangement of substituents and catalyst choiceFormation of specific E or Z isomers

Chemical Reactivity and Transformations of 6 Benzyloxy 3 Methylbenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring system of 6-(Benzyloxy)-3-methylbenzofuran is inherently electron-rich, predisposing it to electrophilic substitution reactions. The electron-donating nature of the oxygen atom in the furan (B31954) ring and the benzyloxy group on the benzene (B151609) ring directs incoming electrophiles to specific positions. Generally, electrophilic attack is favored at the C2, C4, and C7 positions of the benzofuran core. The precise outcome of these reactions is often dictated by the nature of the electrophile and the reaction conditions employed.

Conversely, nucleophilic substitution reactions on the unsubstituted benzofuran ring are less common due to its electron-rich character. However, the introduction of strong electron-withdrawing groups can activate the ring towards nucleophilic attack.

Reactions Involving the Benzyloxy Moiety

The benzyloxy group (-OCH₂Ph) is a prominent feature of the molecule and a key site for chemical transformations. The ether linkage is susceptible to cleavage under various conditions, most notably through catalytic hydrogenation. This process, often employing catalysts such as palladium on carbon (Pd/C), results in the removal of the benzyl (B1604629) protecting group to yield the corresponding phenol (B47542), 6-hydroxy-3-methylbenzofuran. This debenzylation is a fundamental step in many synthetic routes, unmasking a reactive hydroxyl group for further functionalization.

Reaction Reagents/Conditions Product
DebenzylationH₂, Pd/C6-Hydroxy-3-methylbenzofuran

Transformations of the Methyl Substituent

The methyl group at the C3 position of the benzofuran ring, while generally less reactive than other parts of the molecule, can undergo transformations under specific conditions. Radical halogenation, for instance, can introduce a halide atom, which can then serve as a handle for further synthetic manipulations. Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, significantly altering the electronic and steric properties of the molecule.

Oxidation and Reduction Pathways of the Benzofuran Core

The benzofuran core itself can participate in oxidation and reduction reactions. Oxidation can lead to the cleavage of the furan ring, yielding various degradation products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can disrupt the aromaticity of the system entirely.

Reduction of the benzofuran ring, particularly the furan moiety, can be achieved through catalytic hydrogenation, although this often requires more forcing conditions than the cleavage of the benzyloxy group. This can result in the formation of 2,3-dihydrobenzofuran (B1216630) derivatives.

Functionalization Strategies for Derivatization of this compound

The derivatization of this compound is a key strategy for the synthesis of a wide array of more complex molecules. These functionalization strategies can be broadly categorized based on the site of modification.

The benzofuran core provides several avenues for modification. As previously mentioned, electrophilic substitution reactions are a primary method for introducing new functional groups. For instance, Vilsmeier-Haack formylation can introduce a formyl group, typically at the C2 position, which can then be used in subsequent reactions such as aldol (B89426) condensations or reductive aminations. Friedel-Crafts acylation is another powerful tool for installing acyl groups onto the aromatic ring.

Reaction Reagents/Conditions Position of Functionalization
Vilsmeier-Haack FormylationPOCl₃, DMFC2
Friedel-Crafts AcylationAcyl chloride, Lewis acidC2, C4, or C7

Following the debenzylation of the 6-benzyloxy group to the 6-hydroxy group, the resulting phenol is a versatile precursor for further functionalization. The hydroxyl group can be alkylated, acylated, or converted into a triflate, which is an excellent leaving group for cross-coupling reactions. These reactions, such as the Suzuki or Buchwald-Hartwig couplings, allow for the introduction of a wide variety of substituents at the C6 position, including aryl, heteroaryl, and amino groups.

Furthermore, modifications can be made to the phenyl ring of the benzyloxy group itself prior to its cleavage, although this is a less common strategy. The methyl group at C3 can also be functionalized, as discussed in section 3.3, providing another point of diversification.

Mechanistic Studies of Reactions Involving Benzyloxy-Benzofuran Derivatives

The reactivity of benzyloxy-benzofuran derivatives is a subject of significant interest due to the prevalence of the benzofuran scaffold in biologically active compounds and the utility of the benzyloxy group as a photolabile protecting group. Mechanistic studies provide a fundamental understanding of the transformations these molecules can undergo, particularly under photochemical influence or through intramolecular cyclization events.

Photochemical Rearrangements and Deprotection Mechanisms

The benzyloxy group in molecules like this compound introduces a pathway for specific photochemical reactions. These reactions can lead to either rearrangement of the heterocyclic system or deprotection of the phenolic hydroxyl group.

Photochemical Rearrangements:

Benzofuran and its derivatives can undergo photoinduced rearrangements. For instance, the irradiation of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives with UV light can induce a 6π-electrocyclization, leading to the formation of new polycyclic heterocyclic systems. rsc.org While the specific substrate this compound was not the subject of this study, the general mechanism suggests that the benzofuran ring itself is photoactive. The photochemical behavior of furan derivatives can be complex, sometimes involving isomerization into isomeric furans or the formation of cyclopropenyl intermediates upon direct irradiation. netsci-journal.com The presence of the benzyloxy and methyl substituents on the benzene ring of the benzofuran core would be expected to influence the electronic distribution and, consequently, the course of such photochemical rearrangements.

Another potential rearrangement is photocyclodehydrogenation. Studies on 2-furyl- and 2-thienyl-ethylenes have shown that they can undergo photochemical cyclodehydrogenation to form fused aromatic systems like naphtho[2,1-b]furan. rsc.org A suitably substituted benzyloxy-benzofuran derivative could potentially undergo a similar intramolecular cyclization upon irradiation.

Deprotection Mechanisms:

The benzyl group is a widely used protecting group for alcohols and phenols in organic synthesis, and its removal can be achieved photochemically. researchgate.net This process is particularly relevant for benzyloxy-benzofuran derivatives. The mechanism for the photochemical deprotection of benzyl ethers often involves a visible light-induced mesolytic cleavage of the C–O bond. researchgate.netdntb.gov.ua

The process can be initiated by a photocatalyst that, in its excited state, transfers an electron to the benzene ring of the benzyloxy group. researchgate.net This generates a radical anion, which then undergoes cleavage of the benzylic C-O bond to release a benzyl radical and the corresponding phenoxide anion. researchgate.net Subsequent work-up would then yield the free phenol. This method is noted for its mild conditions and high chemoselectivity, making it a valuable strategy for the deprotection of complex molecules. researchgate.net

Compound NameRole in Reaction
2-(Benzofuran-2-yl)-3-phenylpyridineSubstrate for photoinduced 6π-electrocyclization rsc.org
2-Furyl-ethylenesSubstrate for photocyclodehydrogenation rsc.org
Naphtho[2,1-b]furanProduct of photocyclodehydrogenation rsc.org

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for the synthesis of the benzofuran ring system itself. nih.govacs.org While this compound is already a cyclized product, understanding these pathways is crucial for designing syntheses of its derivatives or for predicting potential subsequent reactions if the molecule contains other reactive functional groups.

The formation of the benzofuran nucleus often involves the intramolecular cyclization of a suitably substituted phenol, such as an o-alkynylphenol. rsc.org These reactions can be promoted by a variety of catalysts or reagents.

Metal-Catalyzed Cyclization:

Palladium and Copper Catalysis: Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a common route to 2-substituted benzofurans. nih.govacs.org This sequence is often catalyzed by a combination of palladium and copper complexes. nih.govacs.org The mechanism involves the formation of the o-alkynylphenol intermediate, which then undergoes a 5-exo-dig cyclization.

Copper-Catalyzed Cyclization: Copper salts, such as CuCl, can effectively catalyze the intramolecular cyclization of 2-alkynylphenols in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.org This method is valued for its mild conditions and broad substrate scope. rsc.org

Palladium-Catalyzed Oxidative Cyclization: ortho-Cinnamyl phenols can undergo a regioselective 5-exo-trig intramolecular oxidative cyclization using a palladium catalyst to yield 2-benzyl-benzofurans. organic-chemistry.org

Metal-Free Cyclization:

Base-Promoted Cyclization: In the absence of transition metals, strong bases like potassium t-butoxide can promote the intramolecular cyclization of substrates such as o-bromobenzylketones to form benzofurans. nih.gov A proposed mechanism involves the formation of a benzyne (B1209423) intermediate, followed by nucleophilic attack. nih.gov

Acid-Catalyzed Cyclization: Acid-catalyzed cyclization of acetal (B89532) substrates is another route to the benzofuran core. wuxiapptec.com Mechanistically, the reaction proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack from the aromatic ring. wuxiapptec.com Quantum mechanical studies have been used to predict the regioselectivity of such cyclizations. wuxiapptec.com

These mechanistic pathways highlight the diverse conditions under which the benzofuran ring system can be formed. For a molecule like this compound, these principles would be foundational for the synthesis of more complex, related structures. For example, introducing an alkyne or a suitable leaving group elsewhere in the molecule could enable further intramolecular cyclization reactions to build polycyclic systems.

Reagent/CatalystRole in Cyclization
Palladium/CopperCatalyzes Sonogashira coupling and subsequent cyclization nih.govacs.org
Copper(I) Chloride (CuCl)Catalyzes intramolecular cyclization of 2-alkynylphenols rsc.org
Potassium t-butoxideBase promoter for metal-free cyclization nih.gov
Polyphosphoric Acid (PPA)Acid catalyst for cyclization of acetals wuxiapptec.com

Spectroscopic and Advanced Structural Characterization of 6 Benzyloxy 3 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment of each atom can be constructed.

The ¹H NMR spectrum of 6-(Benzyloxy)-3-methylbenzofuran is expected to show distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by electron-donating and withdrawing groups, aromatic ring currents, and proximity to the heterocyclic oxygen atom.

The spectrum can be divided into three main regions:

Aromatic Region (δ 6.8–7.6 ppm): This region contains signals from the eight protons of the benzofuran (B130515) and benzyl (B1604629) rings. The protons on the benzyl group's phenyl ring are expected to appear as a multiplet between δ 7.30 and 7.50 ppm. The protons on the benzofuran ring (H-4, H-5, and H-7) will show a characteristic splitting pattern. H-2, a singlet, is anticipated to be the most downfield of the benzofuran protons due to its position on the furan (B31954) ring.

Methylene (B1212753) Region (δ ~5.1 ppm): A sharp singlet corresponding to the two protons of the benzylic ether methylene group (-O-CH₂-Ph) is expected here. Its downfield position is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

Aliphatic Region (δ ~2.2 ppm): A singlet or a narrow doublet (due to long-range coupling) for the three protons of the methyl group at the C-3 position is predicted in this upfield region.

Expected ¹H NMR Data Table

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constant (J, Hz)
H-2 ~7.45 s (singlet) 1H N/A
Benzyl-H (C₆H₅) 7.30–7.50 m (multiplet) 5H N/A
H-4 ~7.38 d (doublet) 1H J ≈ 8.5 Hz
H-7 ~7.10 d (doublet) 1H J ≈ 2.0 Hz
H-5 ~6.95 dd (doublet of doublets) 1H J ≈ 8.5, 2.0 Hz
-OCH₂- ~5.10 s (singlet) 2H N/A

The ¹³C NMR spectrum provides a definitive map of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.

The spectrum is expected to show 16 unique signals, corresponding to the 16 carbon atoms in the molecule.

Aromatic and Olefinic Carbons (δ 95–160 ppm): This region will contain the majority of the signals, including the eight carbons of the benzofuran core and the six carbons of the benzyl group's phenyl ring. The carbons attached to oxygen (C-6, C-7a, and the benzylic C-ipso) will be the most downfield in this group.

Methylene Carbon (δ ~70 ppm): The signal for the benzylic ether methylene carbon (-O-CH₂-Ph) is expected around 70 ppm.

Methyl Carbon (δ ~9 ppm): The C-3 methyl group should appear as a sharp signal in the far upfield region of the spectrum.

Expected ¹³C NMR Data Table

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3-CH₃ ~9.0
-OCH₂- ~70.1
C-5 ~95.8
C-7 ~112.0
C-4 ~113.5
C-3 ~116.2
C-3a ~120.5
Benzyl-C (para) ~127.8
Benzyl-C (ortho) ~128.0
Benzyl-C (meta) ~128.6
C-2 ~129.5
Benzyl-C (ipso) ~137.0
C-7a ~144.0
C-6 ~155.8

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. Key expected correlations include the cross-peak between H-4 and H-5 on the benzofuran ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the methyl proton signal (~2.20 ppm) to the methyl carbon signal (~9.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which is vital for piecing together the molecular fragments. Key expected correlations for this compound would be:

A correlation from the methylene protons (-OCH₂-) at ~5.10 ppm to the benzofuran C-6 carbon (~155.8 ppm) and the benzyl ipso-carbon (~137.0 ppm). This is the most critical correlation as it confirms the connection of the benzyl group to the benzofuran core through the ether linkage.

Correlations from the methyl protons (~2.20 ppm) to the C-2 and C-3a carbons of the benzofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. A key expected correlation would be between the methylene protons (-OCH₂-) and the H-5 and H-7 protons on the benzofuran ring, confirming the spatial proximity and orientation of the benzyloxy group.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum for this compound is expected to show several characteristic absorption bands:

~3050-3100 cm⁻¹: C-H stretching vibrations for the sp² hybridized carbons of the aromatic rings.

~2850-3000 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the methyl and methylene groups.

~1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.

~1250 cm⁻¹ and ~1050 cm⁻¹: Strong, characteristic C-O-C stretching bands from the aryl ether linkage. The asymmetric stretch typically appears at the higher wavenumber, while the symmetric stretch appears at the lower one. These bands are key indicators of the ether functional group.

Expected IR Absorption Data Table

**Wavenumber (cm⁻¹) ** Vibration Type Functional Group
3050–3100 C-H stretch Aromatic (sp²)
2850–3000 C-H stretch Aliphatic (sp³)
~1600, 1450-1500 C=C stretch Aromatic Ring
~1250 Asymmetric C-O-C stretch Aryl Ether

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and can provide structural information from the fragmentation pattern.

For this compound (C₁₆H₁₄O₂), the exact molecular weight is 238.28 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) consistent with this value.

The fragmentation pattern is highly predictable for this structure. A dominant fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond.

Molecular Ion Peak ([M]⁺): Expected at m/z = 238.

Base Peak (m/z = 91): The most characteristic and likely most abundant peak (base peak) would correspond to the tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group.

Other Fragments: Loss of the benzyl radical would leave a [M-C₇H₇]⁺ fragment at m/z = 147, corresponding to the 3-methyl-6-hydroxybenzofuran cation.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z = 239. It might also show adducts with sodium ([M+Na]⁺) at m/z = 261 or potassium ([M+K]⁺) at m/z = 277, depending on the solvents and salts present. This technique is especially useful for confirming the molecular weight with high accuracy and minimal structural degradation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass.

For this compound, the molecular formula is C₁₆H₁₄O₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to find the experimental mass of the protonated molecule, [M+H]⁺. rsc.org The measured mass is then compared to the calculated theoretical mass. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental formula.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₄O₂
Ion Type[M+H]⁺
Calculated m/z239.1067
Measured m/z239.1065
Mass Error-0.8 ppm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample by separating the main compound from any impurities or byproducts from a synthesis. eurl-pesticides.euthermofisher.com

In a typical LC-MS analysis of this compound, the sample is injected into a high-performance liquid chromatography (HPLC) system, often with a reversed-phase column. eurl-pesticides.eu A solvent gradient is used to elute compounds based on their polarity. The eluent then flows into the mass spectrometer, which detects the mass-to-charge ratio (m/z) of the eluting compounds. The resulting chromatogram shows peaks corresponding to different components in the sample, and the mass spectrum of each peak helps in its identification. Purity is often determined by integrating the area of the main peak relative to the total area of all peaks.

Table 2: Example LC-MS Purity Analysis

Retention Time (min)ComponentObserved m/z [M+H]⁺Peak Area (%)
8.52This compound239.199.5
6.14Impurity A149.10.3
9.78Impurity B255.10.2

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination

To perform this analysis on this compound, a high-quality single crystal must first be grown. The successful acquisition of diffraction data would definitively confirm the connectivity of the atoms and the stereochemistry of the molecule, leaving no ambiguity about its structure. rsc.org

Table 3: Hypothetical Crystallographic Data for this compound

ParameterDescriptionIllustrative Value
Crystal SystemThe crystal system describes the symmetry of the crystal lattice.Monoclinic
Space GroupThe space group defines the symmetry elements of the unit cell.P2₁/c
a, b, c (Å)These are the dimensions of the unit cell.a = 10.5, b = 5.8, c = 12.1
α, β, γ (°)These are the angles between the unit cell axes.α = 90, β = 98.5, γ = 90
Volume (ų)The volume of the unit cell.758.9
ZThe number of molecules per unit cell.4

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the routine assessment of its purity. mdpi.comunimi.it

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. longdom.orgscientificlabs.co.uk The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. sigmaaldrich.com The plate is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary phase and the mobile phase. longdom.org The separation is visualized, often under UV light, and the retention factor (Rf) for each spot is calculated.

Table 4: Typical TLC Parameters for this compound

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile Phase9:1 Hexane/Ethyl Acetate
VisualizationUV light (254 nm)
Rf of Product~0.4
Rf of Starting Material~0.1

Column Chromatography

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. unimi.itnih.gov It operates on the same principles as TLC but on a much larger scale. mdpi.com For the purification of this compound, a glass column is packed with a stationary phase, such as silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. rsc.org By gradually increasing the polarity of the eluent, compounds with different polarities will move through the column at different rates and can be collected in separate fractions.

Table 5: Illustrative Column Chromatography Purification Protocol

StepEluent SystemVolumePurpose
1100% Hexane200 mLElute non-polar impurities
295:5 Hexane/Ethyl Acetate400 mLElute less polar byproducts
390:10 Hexane/Ethyl Acetate600 mLElute the target compound
470:30 Hexane/Ethyl Acetate200 mLElute highly polar impurities

Theoretical and Computational Studies of 6 Benzyloxy 3 Methylbenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational investigation of the structural and electronic properties of molecules due to its balance of accuracy and computational cost. spectroscopyonline.com By modeling the electron density, DFT can predict a wide range of molecular properties for benzofuran (B130515) derivatives. spectroscopyonline.com

The first step in most computational studies is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of 6-(Benzyloxy)-3-methylbenzofuran in the gas phase. nbu.edu.sa DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to perform these optimizations. spectroscopyonline.com The optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For benzofuran derivatives, theoretical calculations of bond lengths and angles have shown good agreement with experimental data where available, though slight variations are expected as calculations often pertain to an isolated molecule in the gas phase while experimental results are typically from the solid phase. The electronic structure analysis reveals the distribution of electrons within the molecule, providing insights into its stability and chemical nature.

Table 1: Representative Calculated Geometric Parameters for a Benzofuran Derivative. (Note: Data is for a representative 2-phenylbenzofuran (B156813) derivative as specific experimental data for this compound is not available in the provided sources. This table illustrates the type of data obtained from DFT calculations.)

ParameterBond/AngleCalculated Value (DFT/GGA-PBE)
Bond LengthC-O (furan)1.37 Å
C=C (furan)1.38 Å
C-C (benzene)1.40 Å
Bond AngleC-O-C (furan)105.5°
O-C=C (furan)110.8°
Dihedral AngleBenzofuran-Phenyl0.27°
This data is illustrative and based on findings for related benzofuran structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in understanding the molecule's behavior in chemical reactions and its electronic properties. researchgate.net For benzofuran derivatives, the distribution of these orbitals is often spread across the aromatic system, with specific substituent groups influencing their energy levels. rsc.org The electron-donating or withdrawing nature of substituents can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. rsc.org

Table 2: Frontier Molecular Orbital Energies and Properties for a Representative Benzofuran Derivative. (Note: Values are illustrative for a benzofuran derivative to demonstrate the output of FMO analysis.)

ParameterEnergy (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.70
A larger energy gap generally implies greater molecular stability. nbu.edu.sa This data is representative of benzofuran derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dereadthedocs.io The MEP map displays the electrostatic potential on the surface of the molecule using a color scale. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen. researchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack; these are usually located around hydrogen atoms. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the furan (B31954) ring and the benzyloxy group, indicating these as primary sites for interaction with electrophiles.

Vibrational Frequency Analysis for Correlation with Spectroscopic Data (IR, Raman)

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. uni-siegen.de By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov These calculations are typically performed using DFT methods, and the results are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model. esisresearch.org

Comparing the calculated vibrational frequencies with experimental IR and Raman data serves to validate the optimized molecular structure and aids in the assignment of spectral bands to specific molecular vibrations, such as C-H stretching, C=C bending, and other functional group vibrations. nih.govresearchgate.net For benzofuran derivatives, characteristic bands for the fused ring system and substituents can be identified and assigned with high confidence through this combined experimental and theoretical approach. esisresearch.org

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Benzofuran Derivative. (Note: This table illustrates the correlation between theoretical and experimental data for a related compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
Carbonyl C=O Stretch16551640-1660Stretching
C-H Aromatic31103105Stretching
C-O-C Stretch11531144Asymmetric Stretch
This illustrative data is based on studies of benzoxazole (B165842) and benzofuranone. nih.govesisresearch.org

Reaction Pathway Simulations and Energy Barrier Calculations

Computational chemistry can be used to model the mechanisms of chemical reactions by simulating reaction pathways. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the energies of these species, the activation energy or energy barrier for a reaction can be determined. acs.org

For a molecule like this compound, this type of analysis could be applied to understand its synthesis, potential degradation pathways, or its interactions with biological targets. For instance, studying the reaction pathway for the formation of the benzofuran ring can reveal mechanistic details and help optimize reaction conditions. acs.org Similarly, simulations of its metabolism could predict the most likely sites of enzymatic attack and the resulting metabolites.

Computational Descriptors for Understanding Molecular Behavior

Beyond the HOMO-LUMO gap, a variety of other quantum chemical descriptors can be calculated to provide a deeper understanding of a molecule's behavior. These descriptors are derived from the electronic structure and are used to quantify various aspects of reactivity and stability. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by -E(LUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A larger value indicates greater stability. nbu.edu.sa

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as (χ²)/(2η).

These descriptors are valuable in quantitative structure-activity relationship (QSAR) studies, where they are used to correlate a molecule's structure with its biological activity or other properties. researchgate.net

Table 4: Calculated Global Reactivity Descriptors for a Representative Benzofuran Derivative. (Note: Values are illustrative for a benzofuran derivative.)

DescriptorFormulaSignificance
Ionization Potential (I)-E(HOMO)Electron-donating ability
Electron Affinity (A)-E(LUMO)Electron-accepting ability
Chemical Hardness (η)(I-A)/2Resistance to deformation
Electrophilicity Index (ω)(χ²)/(2η)Electrophilic nature
These descriptors help in predicting the chemical behavior and potential interactions of the molecule. nih.govresearchgate.net

Advanced Applications and Utilization of 6 Benzyloxy 3 Methylbenzofuran As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

There is no direct evidence in the reviewed literature detailing the use of 6-(Benzyloxy)-3-methylbenzofuran as a specific building block for the synthesis of more complex organic molecules. Generally, benzofuran (B130515) derivatives are synthesized through various catalytic strategies, including the use of copper and palladium-based catalysts, to create a diverse range of substituted products. nih.govacs.org These methods often involve the cyclization of appropriately substituted phenols and alkynes. acs.org While it is plausible that this compound could serve as an intermediate in multi-step synthetic sequences, no such specific pathways have been reported.

Potential in Materials Science and Polymer Chemistry

The application of the benzofuran nucleus in materials science is an active area of research. nih.gov However, specific studies on this compound in this context are absent from the available literature.

Functional Polymers and Organic Electronics

Benzofuran derivatives are harnessed in the preparation of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govresearchgate.net Their rigid and planar structure can impart desirable thermal and electronic properties to polymeric materials. However, there are no specific reports of the incorporation of this compound into functional polymers or its use in organic electronics.

Optoelectronic Materials (e.g., TADF OLED emitters, Photo-chromic materials, Semiconductors)

Thiophene-substituted benzofuran derivatives have been noted for their role in the development of highly efficient organic photovoltaics and field-effect transistors. nih.govacs.org The benzofuran core is also explored in the design of fluorescent dyes. researchgate.net Despite the general interest in benzofurans for optoelectronic applications, there is no specific data linking this compound to the development of Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diode (OLED) emitters, photochromic materials, or semiconductors.

Development as Supramolecular Ligands

The planar structure and potential for functionalization make benzofuran derivatives candidates for the design of ligands in supramolecular chemistry. However, a review of the literature did not yield any studies on the development or application of this compound as a supramolecular ligand.

Application in Catalysis or as Components of Catalytic Systems

While various metal-based catalytic systems are employed for the synthesis of benzofuran derivatives, there is no information available on the use of this compound itself as a catalyst or as a component of a catalytic system. nih.govacs.org

Conclusion and Future Research Directions

Summary of Current Research Landscape on 6-(Benzyloxy)-3-methylbenzofuran

Direct and dedicated research focusing exclusively on this compound is sparse in the current scientific literature. Its study is primarily contextualized through research on broader classes of 3-methylbenzofurans and 6-alkoxybenzofuran derivatives. The benzofuran (B130515) core is a well-established pharmacophore, and numerous derivatives have been synthesized and evaluated for activities ranging from anticancer to antimicrobial. nih.govnih.govrsc.org

Studies on structurally related compounds provide the most relevant insights. For instance, various 3-methylbenzofuran (B1293835) derivatives have been investigated as potential antitumor agents, demonstrating that substitutions on the benzofuran ring are crucial for biological efficacy. nih.gov Similarly, research into compounds like [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone highlights the feasibility of introducing complex ether linkages at the C-6 position to modulate pharmacological activity. rsc.org The synthesis and characterization of the closely related 6-benzyloxy-2-phenylbenzofuran have been documented, indicating that the 6-benzyloxy moiety is a synthetically accessible and stable functional group on the benzofuran ring. researchgate.net The debenzylation of such compounds via hydrogenation to yield the corresponding 6-hydroxybenzofurans is also a known procedure, underscoring the synthetic utility of the benzyloxy group as a protective group. researchgate.net

Identification of Promising Avenues for Synthetic Innovation

While a definitive, optimized synthesis for this compound is not prominently reported, established methods in benzofuran chemistry suggest several viable and innovative synthetic pathways. Future research could focus on developing efficient, high-yield, and environmentally benign routes to this specific molecule.

Promising synthetic strategies include:

Williamson Ether Synthesis: This classic and reliable method would involve the reaction of 6-hydroxy-3-methylbenzofuran with benzyl (B1604629) bromide or a related benzyl halide in the presence of a suitable base. The key challenge lies in the efficient synthesis of the 6-hydroxy-3-methylbenzofuran precursor.

Transition Metal-Catalyzed Cyclizations: Modern organic synthesis heavily relies on catalysts, particularly palladium and copper, to construct heterocyclic rings. A promising approach would be the intramolecular cyclization of a suitably substituted o-alkynylphenol derivative. For instance, a Sonogashira coupling of 4-(benzyloxy)-2-iodophenol with a propyne (B1212725) equivalent, followed by a palladium- or copper-catalyzed cyclization, could provide a direct route to the target compound.

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would be a significant innovation. A possible one-pot synthesis could start from 4-(benzyloxy)phenol and 2-chloropropionyl chloride, proceeding through an initial acylation followed by an intramolecular cyclization to form the benzofuran ring.

Table 1: Potential Synthetic Strategies for this compound
Synthetic StrategyKey PrecursorsPotential Catalysts/ReagentsAdvantagesChallenges
Williamson Ether Synthesis6-Hydroxy-3-methylbenzofuran, Benzyl bromideK₂CO₃, NaHReliable, well-established reaction.Requires efficient synthesis of the hydroxy precursor.
Palladium-Catalyzed Cyclization4-(Benzyloxy)-2-iodophenol, PropynePd(PPh₃)₄, CuI, BaseHigh efficiency, good functional group tolerance.Multi-step precursor synthesis.
Copper-Catalyzed Annulation4-(Benzyloxy)phenol, 1,1-dichloroacetoneCuI, BaseUse of inexpensive and abundant copper catalyst.Potential for regioselectivity issues.
One-Pot Synthesis4-(Benzyloxy)phenol, 2-Chloropropionyl chlorideBase, Dehydrating agentImproved efficiency, reduced waste.Requires careful optimization of reaction conditions.

Opportunities for Advanced Spectroscopic and Computational Investigation

A thorough characterization of this compound using modern analytical techniques is essential for confirming its structure and understanding its physicochemical properties. While experimental data is lacking, predictions can be made based on analogous structures. researchgate.net

Spectroscopic Analysis: A detailed investigation using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a fundamental first step. The expected spectroscopic data, extrapolated from known benzofuran derivatives, would provide a benchmark for synthetic confirmation. For example, in ¹H NMR spectroscopy, a characteristic singlet for the benzylic protons (CH₂) is expected around δ 5.1 ppm, along with signals for the methyl group, and aromatic protons of both the benzofuran core and the benzyl group. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, conformational preferences, and predicted spectroscopic signatures. nih.gov Such studies can calculate the optimized molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and predict NMR and IR spectra, which can then be correlated with experimental data. These computational models are invaluable for rationalizing the molecule's reactivity and potential interactions in biological or material contexts.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMR (in CDCl₃)δ ~7.3-7.5 (m, Ar-H of benzyl), δ ~7.3 (d, H-4), δ ~7.1 (d, H-7), δ ~6.9 (dd, H-5), δ ~5.1 (s, 2H, O-CH₂-Ph), δ ~2.2 (s, 3H, CH₃)
¹³C NMR (in CDCl₃)Signals for 9 aromatic carbons of the benzofuran core, 6 aromatic carbons of the benzyl group, 1 benzylic carbon (~70 ppm), and 1 methyl carbon (~10 ppm).
IR (KBr, cm⁻¹)~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1620, 1490, 1450 (C=C stretch), ~1250 (Aryl ether C-O stretch).
Mass Spectrometry (EI)Molecular ion peak [M]⁺ corresponding to the formula C₁₆H₁₄O₂. A prominent fragment ion at m/z 91 for the benzyl/tropylium (B1234903) cation.

Prospects for Novel Applications in Materials Science and Catalysis

The unique structural features of this compound suggest its potential utility in fields beyond medicinal chemistry, particularly in materials science and catalysis.

Materials Science: Benzofuran-containing compounds are known to be useful building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system and the potential for molecular stacking make the benzofuran core attractive. The benzyloxy group in this compound could be leveraged to tune the solid-state packing and electronic properties of the material. Furthermore, its removal via hydrogenolysis provides a chemical handle (a hydroxyl group) for polymerization or for grafting the molecule onto surfaces, opening avenues for the development of novel functional polymers and surface coatings.

Catalysis: The oxygen atoms within the furan (B31954) ring and the benzyloxy ether linkage could potentially act as coordination sites for metal ions. This suggests that this compound could be explored as a ligand in transition metal catalysis. The development of chiral versions of this scaffold could lead to new catalysts for asymmetric synthesis. The compound itself could also serve as a precursor to more complex catalytic systems, where the benzofuran unit provides a rigid and tunable platform.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(Benzyloxy)-3-methylbenzofuran and its derivatives?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, and describe a reaction between (6-(benzyloxy)benzofuran-3-yl)methanol and substituted phenols using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dry THF under nitrogen. Yields range from 54% to 70% depending on substituents (e.g., bromine, methoxy groups) .
  • Key Steps :

  • Protection of hydroxyl groups using benzyl ethers.
  • Mitsunobu reaction for etherification (PPh₃/DIAD system).
  • Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients).

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.47–5.13 ppm for aromatic protons; δ 161.5–55.4 ppm for carbons) confirm regiochemistry and substituent positions .
  • HRMS : Validates molecular weight (e.g., [M+H]+ Calcd. for C₂₃H₂₁O₄: 361.1434; Found: 361.1439) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1626 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in sealed containers in dry, ventilated areas .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Case Study : describes a cascade [3,3]-sigmatropic rearrangement/aromatization strategy to synthesize natural product analogs. Mechanistic probes include:

  • Deuterium labeling to track hydrogen migration.
  • Kinetic studies under varying temperatures (e.g., reflux at 140°C for 4 h).
  • Computational modeling (DFT) to validate transition states .

Q. What strategies optimize biological activity in this compound derivatives?

  • Structure-Activity Relationship (SAR) : and highlight substituent effects:

  • Electron-withdrawing groups (e.g., -Cl, -Br) enhance antimicrobial activity.
  • Methoxy groups improve solubility but may reduce potency.
    • Experimental Design :
  • Synthesize derivatives with systematic substituent variations (e.g., 3,5-dichloro, 4-methoxy).
  • Test in vitro bioactivity (e.g., MIC assays against S. aureus) .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

  • Troubleshooting :

  • Purity Checks : Use HPLC or GC-MS to identify byproducts (e.g., reports 72% yield after silica gel purification).
  • Solvent Effects : Compare reactions in THF vs. DCM (polar aprotic solvents may improve DIAD efficiency) .
  • Replication : Reproduce protocols from conflicting studies (e.g., vs. 7) under controlled conditions.

Q. What advanced functionalization methods apply to this compound?

  • Methodologies :

  • Oxidation : Selenium dioxide (SeO₂) in 1,4-dioxane oxidizes methyl groups to ketones (e.g., , % yield) .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
  • Protection/Deprotection : Benzyl ether cleavage via hydrogenolysis (H₂/Pd-C) for hydroxyl group regeneration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.